

Methyl Isocyanoacetate: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **methyl isocyanoacetate**, a versatile reagent in organic synthesis. The document covers its fundamental properties, including its CAS number and chemical structure, and presents key quantitative data in a clear, tabular format. Furthermore, it details experimental protocols for its synthesis and significant applications in chemical reactions, supplemented by workflow diagrams generated using Graphviz to facilitate understanding.

Core Properties of Methyl Isocyanoacetate

CAS Number: 39687-95-1[1][2][3][4]

Molecular Formula: C₄H₅NO₂[1][2][4]

Molecular Weight: 99.09 g/mol [2][4][5]

Synonyms: Methyl 2-isocyanoacetate, Isocyanoacetic acid methyl ester[1][2][3]

Chemical Structure

The structure of **methyl isocyanoacetate** features both an isocyano (-N+≡C⁻) and a methyl ester (-COOCH₃) functional group, making it a valuable C2-building block in organic synthesis.

SMILES: COC(=0)C[N+]#[C-][5]



- InChl: InChl=1S/C4H5NO2/c1-5-3-4(6)7-2/h3H2,2H3[1][5]
- InChlKey: CRXFROMHHBMNAB-UHFFFAOYSA-N[1][5]

Quantitative Data

The physical and chemical properties of **methyl isocyanoacetate** are summarized in the table below.

Property	Value	Reference(s)
Physical Form	Clear yellow to brown liquid	[2]
Boiling Point	75-76 °C at 10 mmHg	[2]
Density	1.09 g/mL at 25 °C	[2]
Refractive Index	n20/D 1.417	[2]
Flash Point	84 °C (183.2 °F) - closed cup	
Storage Temperature	2-8°C	[2]
Solubility	Miscible with organic solvents, slightly miscible with water.	[2]

Experimental Protocols

Methyl isocyanoacetate is a key reagent in various synthetic transformations, valued for the reactivity of its isocyano group and the acidity of the α -proton.

Synthesis of Methyl Isocyanoacetate

A common method for the synthesis of α -isocyanoacetates involves the dehydration of the corresponding N-formylglycine ester. The following is a representative protocol adapted from the synthesis of ethyl isocyanoacetate.

Step 1: Synthesis of N-Formylglycine Methyl Ester



- A suspension of glycine methyl ester hydrochloride (0.5 mole) in methyl formate (250 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Triethylamine (0.55 mole) is added to the suspension.
- The mixture is heated to reflux and stirred for 20 hours.
- After cooling to room temperature, the precipitated triethylamine hydrochloride is removed by filtration.
- The filtrate is concentrated under reduced pressure, and the resulting crude oil is purified by vacuum distillation to yield N-formylglycine methyl ester.

Step 2: Dehydration to Methyl Isocyanoacetate

- N-formylglycine methyl ester (0.1 mole) is dissolved in anhydrous dichloromethane (200 mL)
 in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere
 (e.g., nitrogen or argon).
- The solution is cooled to -10 °C in an ice-salt bath.
- A solution of phosgene (or a phosgene equivalent like triphosgene) in dichloromethane is added dropwise, maintaining the temperature below 0 °C.
- After the addition is complete, a tertiary amine base such as triethylamine (0.22 mole) is added dropwise, again keeping the temperature below 0 °C.
- The reaction mixture is stirred at low temperature for an additional 1-2 hours and then allowed to warm to room temperature.
- The mixture is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.
- The solvent is removed by rotary evaporation, and the crude methyl isocyanoacetate is purified by vacuum distillation.

Key Reactions of Methyl Isocyanoacetate



1. Copper-Catalyzed Diastereoselective Synthesis of Oxazolines

Methyl isocyanoacetate is utilized in the synthesis of oxazolines through a direct aldol reaction with carbonyl compounds.

- To a solution of an aldehyde or ketone (1.0 mmol) and **methyl isocyanoacetate** (1.2 mmol) in a suitable solvent (e.g., toluene or THF) is added a copper catalyst, often in complex with a chiral ligand for asymmetric synthesis.
- The reaction is stirred at room temperature or with gentle heating until completion, monitored by TLC or GC-MS.
- Upon completion, the reaction mixture is worked up by filtration through a short pad of silica gel to remove the catalyst, followed by solvent evaporation.
- The resulting crude oxazoline can be further purified by column chromatography.
- 2. Four-Component Ugi Condensation Reaction

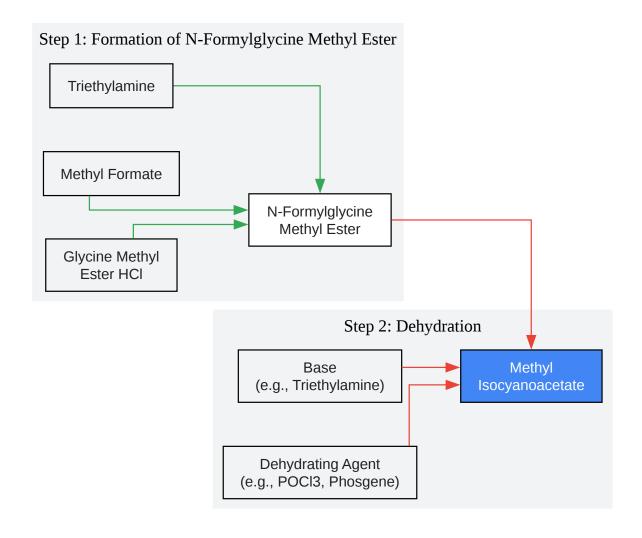
The Ugi reaction is a multi-component reaction that allows for the rapid synthesis of complex molecules from simple starting materials. **Methyl isocyanoacetate** serves as the isocyanide component.

- An aldehyde or ketone (1.0 mmol), an amine (1.0 mmol), and a carboxylic acid (1.0 mmol) are combined in a suitable solvent, typically methanol or ethanol.
- Methyl isocyanoacetate (1.0 mmol) is added to the mixture.
- The reaction is stirred at room temperature for 24-48 hours.
- The solvent is removed under reduced pressure, and the resulting crude product, a dipeptide-like structure, is purified by crystallization or column chromatography.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and key reactions of **methyl isocyanoacetate**.

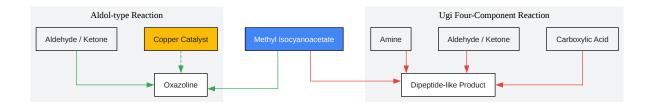




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Caption: Synthetic pathway for methyl isocyanoacetate.





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Caption: Key synthetic applications of **methyl isocyanoacetate**.

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- To cite this document: BenchChem. [Methyl Isocyanoacetate: A Technical Overview for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046415#methyl-isocyanoacetate-cas-number-and-structure]

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